Rhabdophane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

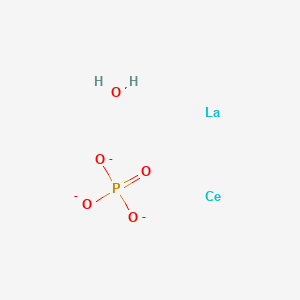

Rhabdophane, also known as this compound, is a useful research compound. Its molecular formula is CeH2LaO5P-3 and its molecular weight is 392.01 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Minerals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Properties and Synthesis

Rhabdophane is characterized by its monoclinic crystal structure and hydrous composition, typically represented as REPO4⋅nH2O, where RE denotes rare-earth elements such as lanthanum (La), neodymium (Nd), and others. Recent studies have highlighted the synthesis of this compound through precipitation methods, revealing its stability and structural variations under different thermal conditions .

Table 1: Summary of this compound Synthesis Conditions

| Synthesis Method | Temperature Range (°C) | Key Findings |

|---|---|---|

| Precipitation | 5 - 100 | Stable formation of this compound nano-rods . |

| Hydrothermal | 200 - 250 | Enhanced crystallinity observed . |

Applications in Photonics and Biolabeling

This compound's luminescent properties make it suitable for applications in photonics. Studies have explored its use as a photonic material, where its ability to emit light can be harnessed in optoelectronic devices. Additionally, this compound has been investigated for biolabeling studies due to its compatibility with biological systems, allowing for targeted imaging in medical diagnostics .

Potential in Nuclear Waste Management

One of the most significant applications of this compound is its potential role in nuclear waste management. Research indicates that this compound can encapsulate radioactive elements, thereby stabilizing them and preventing their release into the environment. This capability is particularly relevant for the safe disposal of nuclear waste, where the long-term containment of hazardous materials is critical .

Case Study: this compound as a Nuclear Waste Form

A study conducted on the thermal stability of this compound-type materials demonstrated that these compounds could effectively immobilize actinides and other radioactive isotopes. The research utilized X-ray diffraction (XRD) and X-ray absorption near-edge spectroscopy (XANES) to analyze structural changes at elevated temperatures. Results indicated that this compound maintains structural integrity while facilitating the encapsulation of radioactive ions .

Environmental Applications

This compound is also being explored for environmental remediation. Its ability to adsorb heavy metals and phosphates from aqueous solutions presents a potential method for treating contaminated water sources. Research has shown that this compound can effectively remove contaminants due to its high surface area and reactive sites .

Table 2: Environmental Remediation Potential of this compound

| Contaminant | Removal Efficiency (%) | Methodology Used |

|---|---|---|

| Lead (Pb) | 85 | Batch adsorption tests . |

| Phosphate (PO₄³⁻) | 90 | Column filtration experiments . |

Compositional Variations and Substitution Mechanisms

The compositional flexibility of this compound allows for the incorporation of various cations, including thorium (Th), uranium (U), calcium (Ca), and lead (Pb). This substitution capability enhances its utility in different applications, particularly in mineralogy and geochemistry .

Case Study: Compositional Analysis in Acidic Environments

Research conducted in Hungary on microgranite products revealed that this compound undergoes significant compositional changes when subjected to acidic conditions. The study utilized electron probe microanalysis and Raman spectroscopy to identify substitution mechanisms involving rare-earth elements under supergene conditions .

Analyse Des Réactions Chimiques

Dehydration Process

Rhabdophane undergoes a dehydration process, which is significant for its stability and transformation into monazite. The dehydration can be represented as follows:REPO4⋅nH2O→REPO4+nH2OThis reaction typically occurs in multiple steps, with varying temperatures depending on the specific rare earth element present. The enthalpy change associated with this process has been measured, indicating an average dehydration enthalpy of approximately 50.3±1.8kJ mol of rare earth element .

Transformation to Monazite

The transformation from this compound to monazite is an important reaction that occurs at elevated temperatures, typically between 700°C and 950°C. The reaction can be represented as:REPO4⋅nH2O→REPO4+nH2OThis transformation is exothermic and is characterized by an enthalpy change that varies with the ionic radius of the rare earth element involved . The transition temperature also shows a correlation with the ionic radius; larger ions tend to stabilize the this compound structure at higher temperatures.

Thermodynamic Stability

Research indicates that rhabdophanes are thermodynamically metastable compared to their corresponding monazites plus water at all temperatures under ambient pressure conditions. This means that while rhabdophanes can form readily in aqueous environments, they will eventually convert to monazite if subjected to higher temperatures over time .

Structural Analysis

The structural properties of various this compound samples have been analyzed using techniques such as Powder X-ray Diffraction (PXRD). The unit cell parameters for different rhabdophanes are summarized in Table 1 below:

Table 1: Unit Cell Parameters of Rhabdophanes

| RE Element | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|

| La | 28.7345(1) | 7.0928(3) | 12.3351(5) | 115.27(1) | 2273.3(2) |

| Ce | 28.6070(2) | 7.0703(4) | 12.2118(6) | 115.36(1) | 2231.8(2) |

| Pr | 28.4303(7) | 7.0332(2) | 12.1832(3) | 115.30(1) | 2202.4(1) |

| Nd | 28.2882(1) | 7.0048(3) | 12.1380(5) | 115.28(1) | 2174.7(1) |

| Sm | 28.0969(8) | 6.9479(2) | 12.0332(3) | 115.23(1) | 2125.0(1) |

| Eu | 28.0108(5) | 6.9194(9) | 11.9803(2) | 115.21(1) | 2100.9(1) |

| Gd | 27.9302(8) | 6.9033(4) | 11.9470(6) | 115.18(1) | 2084.6(2) |

Enthalpy Measurements

Enthalpy measurements conducted through Differential Scanning Calorimetry (DSC) have provided insights into the energetics of dehydration and transformation processes associated with this compound . The data collected indicate that the enthalpy of reaction from hydrated this compound to monazite plus water is slightly less endothermic with increasing ionic radius, except for cerium which shows anomalous behavior.

Propriétés

Numéro CAS |

12174-41-3 |

|---|---|

Formule moléculaire |

CeH2LaO5P-3 |

Poids moléculaire |

392.01 g/mol |

Nom IUPAC |

cerium;lanthanum;phosphate;hydrate |

InChI |

InChI=1S/Ce.La.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/p-3 |

Clé InChI |

VVPKMGWILYHAOG-UHFFFAOYSA-K |

SMILES |

O.[O-]P(=O)([O-])[O-].[La].[Ce] |

SMILES canonique |

O.[O-]P(=O)([O-])[O-].[La].[Ce] |

Key on ui other cas no. |

12174-41-3 |

Synonymes |

phosphocerite rhabdophane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.